molecular formula C22H21NO4 B13448494 3-ethenyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid

3-ethenyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid

Cat. No.: B13448494
M. Wt: 363.4 g/mol
InChI Key: MRMTVNRTRMJGGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethenyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a fluorenylmethoxycarbonyl (Fmoc) group, and an ethenyl group. The presence of these functional groups makes it a valuable intermediate in organic synthesis and peptide chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethenyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid typically involves the protection of the pyrrolidine ring with the Fmoc group. This can be achieved through the reaction of pyrrolidine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The ethenyl group can be introduced via a Heck reaction, where the protected pyrrolidine derivative is reacted with a suitable vinyl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

3-ethenyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include epoxides, diols, alcohols, aldehydes, and free amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-ethenyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in peptide synthesis.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of pharmaceutical agents and diagnostic tools.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethenyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group provides protection during synthetic processes, allowing for selective reactions at other functional groups. The ethenyl group can participate in various addition reactions, facilitating the formation of new carbon-carbon bonds. The pyrrolidine ring enhances the compound’s stability and reactivity, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid: Similar structure but lacks the ethenyl group.

    ®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic acid: Enantiomer of the target compound.

    (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid: Contains a piperidine ring instead of a pyrrolidine ring.

Uniqueness

The uniqueness of 3-ethenyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid lies in its combination of functional groups, which provides a balance of stability and reactivity. This makes it particularly useful in synthetic chemistry and peptide synthesis, where selective protection and deprotection steps are crucial .

Properties

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

3-ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C22H21NO4/c1-2-22(20(24)25)11-12-23(14-22)21(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19H,1,11-14H2,(H,24,25)

InChI Key

MRMTVNRTRMJGGS-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.